molecular formula C18H21NO4S B2555795 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 377769-51-2

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No. B2555795
CAS RN: 377769-51-2
M. Wt: 347.43
InChI Key: OTSNMUDJXINAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid is a compound that can be categorized within the family of sulfamoylbenzoic acids. These compounds are known for their diuretic properties and have been studied for their potential in medicinal chemistry, particularly in drug development .

Synthesis Analysis

The synthesis of sulfamoylbenzoic acid derivatives often involves the reaction with sulfamoyl chloride to convert alcohols or phenols into the corresponding sulfamates . However, the lability of the O-sulfamate group to basic conditions typically restricts this method to later stages of synthesis. To overcome this, a protecting group strategy has been developed, allowing for a more flexible approach to the synthesis of phenolic O-sulfamates . In the context of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid, similar strategies could be employed to protect the sulfamate group during synthesis, enabling further functionalization of the molecule.

Molecular Structure Analysis

The molecular structure of sulfamoylbenzoic acids is characterized by the presence of a sulfamoyl group attached to a benzoic acid core. The position and nature of substituents on the benzene ring can significantly influence the compound's properties and biological activity. For instance, the introduction of a butyl group, as seen in 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid, could affect the compound's lipophilicity and, consequently, its pharmacokinetic profile .

Chemical Reactions Analysis

Sulfamoylbenzoic acids can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the benzene ring . The reactivity of the sulfamoyl group also allows for the formation of derivatives through reactions with amines, phenols, and thiols . These reactions are crucial for the diversification of sulfamoylbenzoic acid derivatives and their optimization for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoylbenzoic acids, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring. For example, the introduction of alkyl groups can increase lipophilicity, which may enhance the compound's ability to cross biological membranes . The stability of these compounds under various conditions is also an important consideration, especially for their potential use as pharmaceuticals. The development of N-protected sulfamates, as mentioned earlier, is a strategy to improve the stability of these compounds during synthesis and storage .

Scientific Research Applications

1. Use in Diuretic Screening

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid and its analogs have been synthesized and evaluated in diuretic screening. The substitution of the sulfamoyl group by methylsulfonyl group, similar in spatial and steric characteristics, does not significantly affect the diuretic pattern but tends to decrease potency slightly. This research highlights the potential of these compounds in diuretic applications (Feit & Nielsen, 1976).

2. Synthesis and Structural Analysis

Studies on bromophenol derivatives from the red alga Rhodomela confervoides include compounds structurally similar to 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid. These compounds were synthesized and analyzed using various spectroscopic methods, including IR, EIMS, FABMS, ESIMS, and NMR. Although they were found inactive against human cancer cell lines and microorganisms, their structural elucidation contributes to the understanding of similar compounds (Zhao et al., 2004).

3. Role in Antibacterial and Anti-Urease Activities

The synthesis and biochemical characterization of derivatives of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid indicate a dual action mode as inhibitors of urease and virulent bacterial strains. These compounds show promise in the treatment of gastrointestinal diseases such as gastric and peptic ulcers, as well as hepatic encephalopathy. Their significant anti-urease and antibacterial action as evidenced by in vitro and in silico studies highlights their potential as potent inhibitors (Irshad et al., 2022).

4. Synthesis of Related Compounds

Research on the synthesis of compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, provides insights into the synthetic pathways that could be relevant for the synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid. This research aids in understanding the broader context of synthesizing structurally similar compounds with potential therapeutic applications (Sheng-li, 2004).

Mechanism of Action

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid reduces inflammation, pain, and fever.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-9-15(10-8-14)19-24(22,23)16-11-6-13(2)17(12-16)18(20)21/h6-12,19H,3-5H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSNMUDJXINAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.